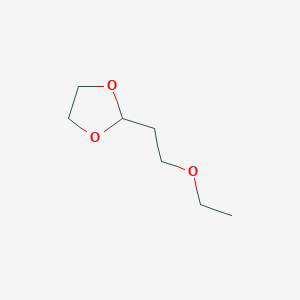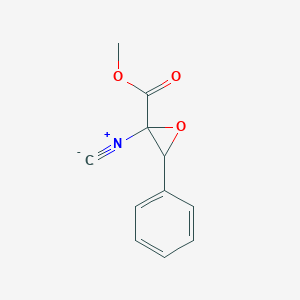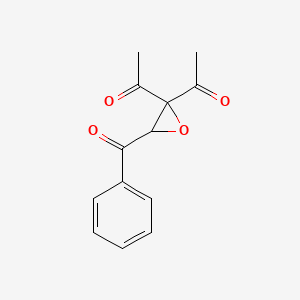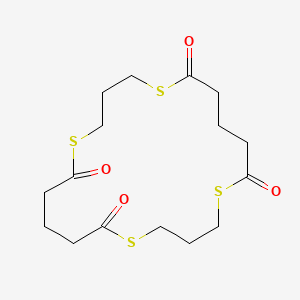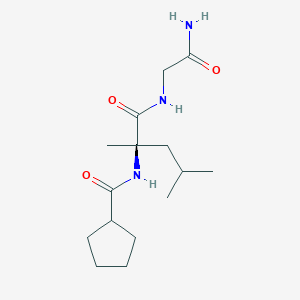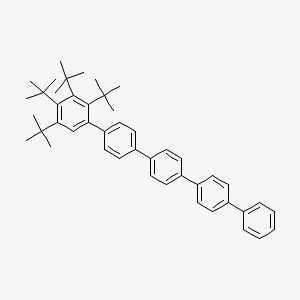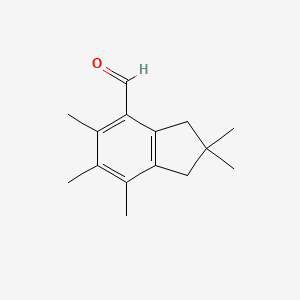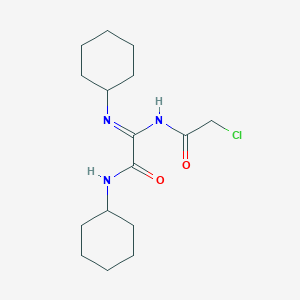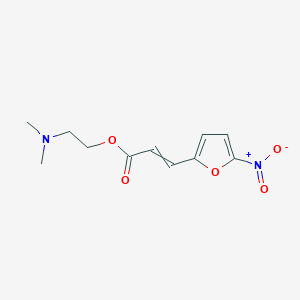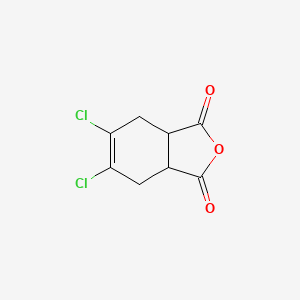
5,6-Dichloro-3a,4,7,7a-tetrahydro-2-benzofuran-1,3-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Dichloro-3a,4,7,7a-tetrahydro-2-benzofuran-1,3-dione typically involves the chlorination of a precursor benzofuran compound. One common method involves the reaction of 3a,4,7,7a-tetrahydro-2-benzofuran-1,3-dione with chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled conditions to ensure selective chlorination at the 5 and 6 positions.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, to achieve high yields and purity of the desired product. The use of advanced separation techniques, such as distillation and crystallization, further enhances the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
5,6-Dichloro-3a,4,7,7a-tetrahydro-2-benzofuran-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding dihydro or tetrahydro derivatives.
Substitution: The chlorine atoms at the 5 and 6 positions can be substituted with other functional groups, such as hydroxyl, amino, or alkyl groups, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as sodium hydroxide (NaOH) or ammonia (NH3) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce dihydro or tetrahydro derivatives. Substitution reactions result in the formation of various functionalized benzofuran derivatives.
Aplicaciones Científicas De Investigación
5,6-Dichloro-3a,4,7,7a-tetrahydro-2-benzofuran-1,3-dione has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex organic molecules. Its unique structure and reactivity make it valuable in the development of new synthetic methodologies.
Biology: Researchers study the biological activity of this compound and its derivatives to explore potential therapeutic applications. It may exhibit antimicrobial, antifungal, or anticancer properties.
Medicine: The compound is investigated for its potential use in drug development. Its derivatives may serve as lead compounds for the design of new pharmaceuticals.
Industry: In the industrial sector, the compound is used in the production of specialty chemicals, agrochemicals, and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 5,6-Dichloro-3a,4,7,7a-tetrahydro-2-benzofuran-1,3-dione involves its interaction with specific molecular targets and pathways. The compound may act by:
Binding to Enzymes: It can inhibit or activate enzymes involved in various biochemical pathways, affecting cellular processes.
Interacting with Receptors: The compound may bind to specific receptors on cell surfaces, modulating signal transduction pathways.
Altering Gene Expression: It can influence the expression of genes involved in cell growth, differentiation, and apoptosis.
Comparación Con Compuestos Similares
Similar Compounds
4,7-Diphenyl-3a,4,7,7a-tetrahydroisobenzofuran-1,3-dione: This compound has phenyl groups at the 4 and 7 positions, which significantly alter its chemical properties and applications.
5,6-Dimethyl-3a,4,7,7a-tetrahydroisobenzofuran-1,3-dione: The presence of methyl groups at the 5 and 6 positions makes this compound less reactive compared to its dichloro counterpart.
3a,4,7,7a-Tetrahydro-2-benzofuran-1,3-dione: This parent compound lacks the chlorine substituents, resulting in different reactivity and applications.
Uniqueness
5,6-Dichloro-3a,4,7,7a-tetrahydro-2-benzofuran-1,3-dione is unique due to the presence of chlorine atoms at the 5 and 6 positions. These substituents enhance its reactivity and provide opportunities for further functionalization. The compound’s distinct structure and properties make it valuable for various scientific and industrial applications.
Propiedades
Número CAS |
89894-51-9 |
|---|---|
Fórmula molecular |
C8H6Cl2O3 |
Peso molecular |
221.03 g/mol |
Nombre IUPAC |
5,6-dichloro-3a,4,7,7a-tetrahydro-2-benzofuran-1,3-dione |
InChI |
InChI=1S/C8H6Cl2O3/c9-5-1-3-4(2-6(5)10)8(12)13-7(3)11/h3-4H,1-2H2 |
Clave InChI |
TUBMGLHBPDOANZ-UHFFFAOYSA-N |
SMILES canónico |
C1C2C(CC(=C1Cl)Cl)C(=O)OC2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


